![molecular formula C18H13ClN6O2 B2418626 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251625-48-5](/img/structure/B2418626.png)
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a 1,2,4-oxadiazole ring, and two aromatic rings (one chlorophenyl and one methylphenyl). These groups are known to confer various properties to the molecule, which can be useful in fields like medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods like Cu(I)-catalyzed [3+2] dipolar cycloaddition .Scientific Research Applications
Anticonvulsive Properties
Compounds with similar structural features have demonstrated valuable pharmacological properties, notably anticonvulsive activity, which is particularly useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Antimicrobial and Antifungal Activities
A series of related compounds, including triazole and oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds exhibited good to moderate activities against various test microorganisms (Bektaş et al., 2007), (Desai et al., 2011).
Synthesis of Hybrid Molecules and Biological Activities
Hybrid molecules containing azole moieties, similar to the chemical structure , have been synthesized and shown to exhibit antimicrobial, antilipase, and antiurease activities. This demonstrates the versatility of these compounds in various biological applications (Ceylan et al., 2014).
Lipase and α-Glucosidase Inhibition
Derivatives of triazoles and oxadiazoles have been found to inhibit lipase and α-glucosidase enzymes, suggesting potential applications in metabolic disorders or as therapeutic agents (Bekircan et al., 2015).
Antibacterial Activity of Benzimidazole Derivatives
Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, similar to the chemical structure , have been tested and found effective against various bacterial strains, indicating potential applications in antibiotic development (Tien et al., 2016).
Anticancer Activity
A series of derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole have been evaluated for anticancer activity against various cancer cell lines, demonstrating potential therapeutic applications in oncology (Ravinaik et al., 2021).
properties
IUPAC Name |
3-[1-(3-chlorophenyl)triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c1-11-5-7-13(8-6-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-4-2-3-12(19)9-14/h2-10H,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZVSLATFFGRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
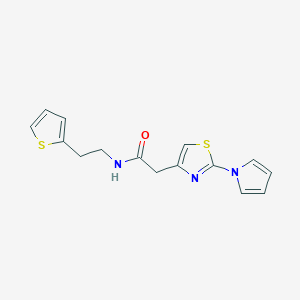
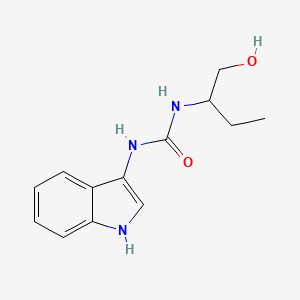
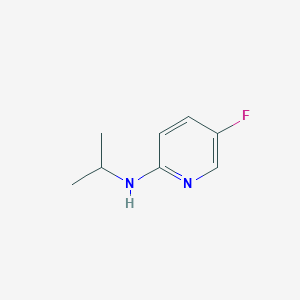

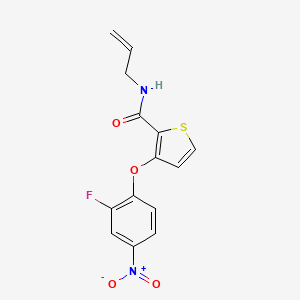
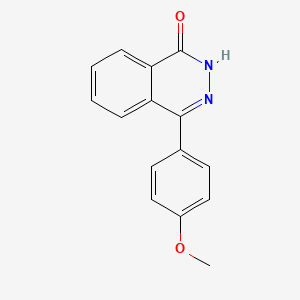
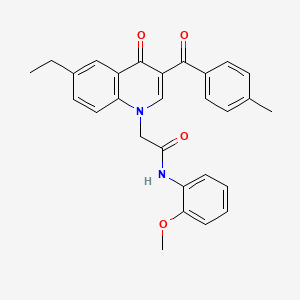
![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)